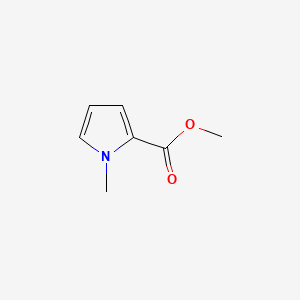

Methyl 1-methylpyrrole-2-carboxylate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methylpyrrole-2-carboxylate can be synthesized through several methods. One common method involves the reaction of N-methylpyrrole-2-carboxylic acid with methanol in the presence of a catalyst such as trimethylsilyldiazomethane . Another method involves the reaction of methyl-1-methyl-1H-pyrrole-2-carboxylate with aluminum chloride in 1,2-dichloroethane at -25°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methylpyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

Applications in Chemical Synthesis

Methyl 1-methylpyrrole-2-carboxylate is primarily utilized as an intermediate in organic synthesis. Its reactivity allows for various transformations, making it valuable in the production of more complex molecules.

Synthesis of Pyrrole Derivatives

This compound serves as a precursor for synthesizing substituted pyrroles and pyrrole derivatives through various reactions, including oxidation and alkylation. For instance, the regioselective oxidation of related pyrrole compounds has been demonstrated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield pyrrole-2,4-dicarboxylates with high efficiency .

Case Study:

In a study by Takahashi et al., the oxidation of t-butyl 4-methyl-1H-pyrrole-2-carboxylate was achieved using DDQ in the presence of glycol, yielding pyrrole-2,4-dicarboxylates with enhanced yields .

| Compound | Reaction Conditions | Yield (%) |

|---|---|---|

| t-butyl 4-methyl-1H-pyrrole-2-carboxylate | DDQ + glycol | 71% |

Formation of Carboxylate Esters

The compound can also be used to form various carboxylate esters through esterification reactions. This property is crucial for synthesizing compounds used in pharmaceuticals and agrochemicals.

Applications in Medicinal Chemistry

This compound has potential applications in drug development due to its biological activity and structural properties.

Anticancer Agents

Research has indicated that derivatives of methyl pyrrole compounds exhibit anticancer properties. The ability to modify the methyl group positions allows for the exploration of structure-activity relationships (SAR) in drug design.

Case Study:

A study highlighted the synthesis of various methyl pyrrole derivatives that showed promising activity against cancer cell lines, suggesting that modifications on the pyrrole ring could enhance therapeutic efficacy .

Applications in Materials Science

The compound's unique chemical structure lends itself to applications in materials science, particularly in creating functional materials with specific properties.

Polymer Synthesis

This compound can be polymerized to form conductive polymers or coatings that have applications in electronics and sensors.

Case Study:

Research into polymerization techniques has shown that incorporating methyl pyrrole derivatives into polymer matrices can enhance conductivity and thermal stability, making them suitable for electronic applications .

Mechanism of Action

The mechanism of action of Methyl 1-methylpyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in chemical synthesis, it acts as a reactive intermediate that can undergo various transformations .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-pyrrolecarboxylate: Similar in structure but lacks the additional methyl group on the pyrrole ring.

1-Methyl-2-pyrrolecarboxylic acid: Similar but contains a carboxylic acid group instead of a methyl ester group.

Uniqueness

Methyl 1-methylpyrrole-2-carboxylate is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where its unique reactivity is advantageous .

Biological Activity

Methyl 1-methylpyrrole-2-carboxylate (CAS Number: 1193-62-0) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 230.3 ± 13.0 °C |

| Melting Point | 74-78 °C |

| Flash Point | 93.1 ± 19.8 °C |

| LogP | 1.20 |

These properties indicate that the compound is a stable organic molecule, suitable for various biological applications.

Antimicrobial Properties

Research has indicated that methyl pyrrole derivatives exhibit antimicrobial activity. A study highlighted the effectiveness of pyrrole-based compounds against various bacterial strains, suggesting that this compound could possess similar properties due to its structural similarities with other active pyrrole derivatives .

Anticancer Activity

Methyl pyrrole derivatives have been investigated for their potential anticancer properties. For example, compounds that incorporate the pyrrole moiety have shown promising results in inhibiting cancer cell proliferation in vitro. Specific studies have noted that modifications to the pyrrole structure can enhance its interaction with DNA, leading to increased cytotoxic effects against cancer cell lines such as K562 (human leukemia) and others .

The mechanisms by which this compound exerts its biological effects are still being elucidated. Current hypotheses suggest that it may interact with cellular targets through hydrogen bonding and hydrophobic interactions, influencing various signaling pathways involved in cell growth and apoptosis .

Case Studies and Research Findings

Several studies have focused on the biological activity of methyl pyrrole derivatives:

- Antimicrobial Activity : A study demonstrated that methyl pyrrole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating infections .

- Anticancer Studies : Research involving this compound showed that it can inhibit cell growth in specific cancer cell lines, with mechanisms involving DNA binding and disruption of replication processes .

- Structure-Activity Relationship (SAR) : Studies have explored how structural modifications to the pyrrole ring affect biological activity, providing insights into optimizing these compounds for enhanced efficacy against targeted diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-methylpyrrole-2-carboxylate, and how can reaction conditions be optimized?

- Synthesis Pathways :

- Trichloroacetylation : React pyrrole with trichloroacetyl chloride, followed by esterification using methanol and sodium methoxide .

- Cyclization : Use AlCl₃ in 1,2-dichlorobenzene to promote intramolecular cyclization of precursor esters (e.g., cis-methyl 1-(chloroacetyl)-2-methyltetrahydroquinoline-4-carboxylate) at 378 K, yielding 73% after recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify substituent patterns (e.g., methyl groups at δ ~2.2 ppm, ester carbonyls at δ ~3.6 ppm) and confirm regiochemistry .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESIMS m/z 125.13 for the parent ion) and fragmentation patterns .

- IR Spectroscopy : Detect ester carbonyl stretches (~1730 cm⁻¹) and pyrrole ring vibrations .

Q. How is the crystal structure of this compound determined?

- Crystallographic Methods : Single-crystal X-ray diffraction (e.g., using Oxford Xcalibur diffractometers). For analogous compounds, monoclinic systems (space group P2₁/c) with parameters a = 7.53 Å, b = 5.46 Å, c = 14.73 Å, β = 100.55° are reported .

- Software : SHELXL for refinement and Mercury for visualization. Hydrogen bonding (C–H⋯π interactions) and packing motifs should be analyzed .

Advanced Research Questions

Q. How can contradictory NMR data for pyrrole derivatives be resolved?

- Case Study : In cis/trans isomerism (e.g., tetrahydroquinoline derivatives), X-ray crystallography is essential to resolve ambiguities. For example, NMR alone could not distinguish substituent configurations in methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate, necessitating X-ray validation .

- Strategies : Combine NOESY (for spatial proximity) and computational modeling (DFT) to predict chemical shifts .

Q. What are the challenges in scaling up synthetic protocols for this compound?

- Purification : Column chromatography is often required to separate byproducts (e.g., colored impurities in trichloroacetylation routes). Recrystallization from ethanol or hexane/CH₂Cl₂ mixtures improves purity .

- Safety : Exothermic steps (e.g., AlCl₃-mediated cyclization) require controlled addition and cooling. Refer to SDS guidelines for handling corrosive reagents .

Q. How is this compound utilized in medicinal chemistry?

- Building Block : Functionalize the ester and methyl groups via nucleophilic substitution or cross-coupling to create analogs with anticancer/antimicrobial activity (e.g., ethyl 4-(isoquinoline-8-carbonyl)-3-methylpyrrole-2-carboxylate derivatives) .

- Biological Studies : The hydrochloride salt enhances water solubility for in vitro assays (e.g., enzyme inhibition studies) .

Q. What computational methods support the design of this compound derivatives?

- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. The Colle-Salvetti correlation-energy formula can estimate electron correlation effects in density-functional theory (DFT) frameworks .

- Retrosynthesis Tools : AI-driven platforms (e.g., Pistachio, Reaxys) propose feasible routes for derivatives, prioritizing one-step reactions and minimizing side products .

Q. Methodological Notes

- Safety : Follow SDS guidelines (e.g., BLD Pharmatech’s recommendations: use fume hoods, avoid inhalation, and store at 2–8°C) .

- Data Reproducibility : Report crystal data (CCDC entries), NMR acquisition parameters (e.g., 300 MHz, DMSO-d₆), and purity thresholds (>95% by HPLC) .

- Contradictions : Cross-validate spectral data with synthetic intermediates (e.g., confirm esterification completion via IR carbonyl peaks) .

Properties

IUPAC Name |

methyl 1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8-5-3-4-6(8)7(9)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHVGKYWHWFAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191055 | |

| Record name | Methyl 1-methylpyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37619-24-2 | |

| Record name | Methyl 1-methylpyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037619242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-methylpyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methylpyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.